Cxmp sodium salt

Cyclic Nucleotide Signaling Phosphodiesterase (PDE) Assays FRET-Based Conformational Change Assays

Cxmp sodium salt, also known as xanthosine-3',5'-cyclic monophosphate sodium salt or cXMP sodium salt (CAS 31319-70-7), is a cyclic nucleotide analog of cyclic guanosine monophosphate (cGMP) characterized by the replacement of the amino group at position 2 of the guanine base with oxygen. As a non-canonical cyclic nucleotide, cXMP is primarily employed as a biochemical tool to evaluate phosphodiesterase (PDE) activity and to investigate signaling pathways involving protein kinases and cyclic nucleotide-gated channels.

Molecular Formula C10H10N4NaO8P
Molecular Weight 368.17 g/mol
Cat. No. B13836179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCxmp sodium salt
Molecular FormulaC10H10N4NaO8P
Molecular Weight368.17 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)[O-].[Na+]
InChIInChI=1S/C10H11N4O8P.Na/c15-5-6-3(1-20-23(18,19)22-6)21-9(5)14-2-11-4-7(14)12-10(17)13-8(4)16;/h2-3,5-6,9,15H,1H2,(H,18,19)(H2,12,13,16,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1
InChIKeyJCFOBWMCLRAQAS-GWTDSMLYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cxmp Sodium Salt (cXMP) for Cyclic Nucleotide Research: Technical Specifications and Procurement Context


Cxmp sodium salt, also known as xanthosine-3',5'-cyclic monophosphate sodium salt or cXMP sodium salt (CAS 31319-70-7), is a cyclic nucleotide analog of cyclic guanosine monophosphate (cGMP) characterized by the replacement of the amino group at position 2 of the guanine base with oxygen [1]. As a non-canonical cyclic nucleotide, cXMP is primarily employed as a biochemical tool to evaluate phosphodiesterase (PDE) activity and to investigate signaling pathways involving protein kinases and cyclic nucleotide-gated channels . Commercial formulations are typically supplied as a solid with purity ≥98% (HPLC) and a molecular weight of approximately 368.17 g/mol for the sodium salt .

Why cXMP Sodium Salt Cannot Be Replaced by cGMP or Other Non-Canonical Cyclic Nucleotides


Generic substitution among cyclic nucleotides is invalid due to profound differences in their interaction with effector proteins and phosphodiesterases. While cGMP and cAMP are the canonical second messengers with well-defined high-affinity targets, non-canonical cyclic nucleotides like cXMP exhibit distinct and often orders-of-magnitude lower affinities for these same proteins [1]. Experimental evidence demonstrates that cXMP is a poor activator of cyclic nucleotide hydrolysis, a poor substrate for certain phosphodiesterases, and exhibits >100-fold lower potency than cGMP in eliciting conformational changes in PDE GAF domains [2]. Consequently, substituting cXMP with a cheaper or more readily available analog (e.g., cGMP or cIMP) will fundamentally alter experimental outcomes, leading to erroneous conclusions regarding enzyme specificity, signal transduction, and pharmacological modulation [3].

Quantitative Differentiation of cXMP Sodium Salt: Head-to-Head Evidence vs. Comparators


cXMP Exhibits >100-Fold Lower Potency Than cGMP at PDE2 and PDE5 GAF Domains

In a FRET-based assay measuring conformational changes in the GAF domains of PDE2 and PDE5, cXMP demonstrated extremely low potency compared to the canonical substrate cGMP. The EC50 for cXMP at PDE2-GAF was >100 µM, while cGMP exhibited an EC50 of 0.042 µM. Similarly, at PDE5-GAF, cXMP's EC50 was 70 µM (95% CI: 38–129 µM), whereas cGMP's EC50 was 0.065 µM [1]. This represents a >2,300-fold difference in potency for PDE2 and a >1,000-fold difference for PDE5, confirming that cXMP is a remarkably weak ligand for these cGMP-binding regulatory domains.

Cyclic Nucleotide Signaling Phosphodiesterase (PDE) Assays FRET-Based Conformational Change Assays

cXMP is a Poor Substrate for Rabbit Kidney Phosphodiesterase, Hydrolyzed at ~3% the Rate of cAMP

A classic study on cyclic nucleotide phosphodiesterase from rabbit kidney demonstrated that cXMP is a very poor substrate for this enzyme. The compound was hydrolyzed at a rate only ~3% that of cAMP under identical experimental conditions [1]. This substantial difference in hydrolysis rate underscores the enzyme's discrimination against the xanthosine base and positions cXMP as a valuable tool for probing substrate recognition determinants in PDEs.

Phosphodiesterase Substrate Specificity Enzyme Kinetics Cyclic Nucleotide Metabolism

cXMP Ranks as the Weakest Purine Cyclic Nucleotide for Activating cGMP Phosphodiesterase

In a study of a partially purified cGMP phosphodiesterase from rat liver, the order of effectiveness for activating cyclic nucleotide hydrolysis was established as cGMP > cIMP > cAMP > cXMP [1]. This rank order places cXMP as the least effective activator among the purine cyclic nucleotides tested, indicating that the structural modification in cXMP (replacement of the 2-amino group of cGMP with a hydroxyl) substantially reduces its ability to allosterically stimulate the enzyme.

Allosteric Enzyme Regulation cGMP Phosphodiesterase Structure-Activity Relationship (SAR)

Vendor-Specified Purity of ≥98% (HPLC) Ensures Reproducible Negative Control Performance

For use as a negative control or a specificity tool, high chemical purity is paramount to avoid off-target effects from contaminating nucleotides. Commercially available cXMP sodium salt is routinely supplied with a purity of ≥98% as determined by HPLC . This level of purity, specified by multiple reputable vendors, minimizes the risk of interference from more potent cyclic nucleotides (e.g., cGMP or cAMP) that could confound experimental results in sensitive biochemical assays.

Quality Control HPLC Purity Procurement Specifications

Targeted Application Scenarios for cXMP Sodium Salt Based on Quantitative Evidence


Negative Control in FRET-Based PDE2/PDE5 GAF Domain Conformational Change Assays

cXMP's EC50 of >100 µM for PDE2-GAF and 70 µM for PDE5-GAF [1] makes it an ideal negative control in FRET assays designed to screen for allosteric modulators of these domains. Its low potency ensures that any observed signal above background can be confidently attributed to the test compound, and not to non-specific interactions with the GAF domain binding pocket.

Determining Substrate Specificity of Novel or Uncharacterized Phosphodiesterases

Given its hydrolysis rate of only ~3% that of cAMP by rabbit kidney PDE [2], cXMP serves as a critical comparator when profiling the substrate preference of new or existing PDE isoforms. Its inclusion in a panel of cyclic nucleotides (cAMP, cGMP, cIMP, cXMP) allows for the precise mapping of the structural features required for efficient enzymatic turnover.

Investigating Allosteric Activation Mechanisms of cGMP-Specific Phosphodiesterases

The rank-order data from rat liver cGMP PDE (cGMP > cIMP > cAMP > cXMP) [3] establishes cXMP as the weakest activator in the purine series. This property is invaluable for studying the structural basis of allosteric activation, as it provides a low-activity baseline against which the effects of specific modifications (e.g., 8-substitutions) on other cyclic nucleotides can be measured.

Analytical Standard for HPLC-MS Quantification of Cyclic Nucleotide Panels

With a commercially specified purity of ≥98% (HPLC) , cXMP sodium salt is suitable for use as a certified reference standard in the development and validation of LC-MS/MS methods aimed at quantifying a broad spectrum of canonical and non-canonical cyclic nucleotides in biological samples. Its distinct retention time and mass ensure clear separation from endogenous cGMP and cAMP.

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